2,4,6-Tributoxy-1,3,5-triazine

Description

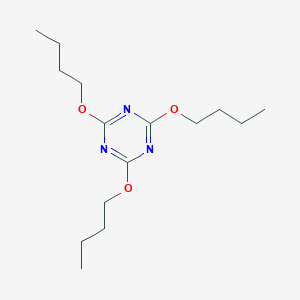

Structure

2D Structure

3D Structure

Properties

CAS No. |

19837-00-4 |

|---|---|

Molecular Formula |

C15H27N3O3 |

Molecular Weight |

297.39 g/mol |

IUPAC Name |

2,4,6-tributoxy-1,3,5-triazine |

InChI |

InChI=1S/C15H27N3O3/c1-4-7-10-19-13-16-14(20-11-8-5-2)18-15(17-13)21-12-9-6-3/h4-12H2,1-3H3 |

InChI Key |

RFWINRJWJPNZQG-UHFFFAOYSA-N |

SMILES |

CCCCOC1=NC(=NC(=N1)OCCCC)OCCCC |

Canonical SMILES |

CCCCOC1=NC(=NC(=N1)OCCCC)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Tributoxy 1,3,5 Triazine and Alkoxy Triazine Analogs

Classical Approaches for Trialkoxy-1,3,5-triazine Synthesis

Traditional methods for synthesizing trialkoxy-1,3,5-triazines have been well-established, offering reliable, albeit sometimes lengthy, pathways to the desired products.

The most fundamental approach to synthesizing 2,4,6-tributoxy-1,3,5-triazine and other trialkoxy derivatives is the direct nucleophilic substitution of the chlorine atoms on cyanuric chloride with the corresponding alkoxides. mdpi.com This reaction proceeds in a stepwise manner, and the reactivity of the triazine ring decreases with each successive substitution. researchgate.net

The reaction involves treating cyanuric chloride with a metal alkoxide, such as sodium butoxide, in an appropriate solvent. The highly nucleophilic alkoxide readily displaces the chloride ions. To achieve complete substitution to the trialkoxy derivative, forcing conditions such as elevated temperatures may be required for the final substitution step. For instance, the synthesis of 2,4,6-trialkoxy-1,3,5-triazines has been achieved with moderate to high yields (52-89%) by reacting cyanuric chloride with the corresponding lithium alkoxide. mdpi.com

A typical reaction scheme is as follows:

Step 1: Reaction of cyanuric chloride with one equivalent of alkoxide at a low temperature (e.g., 0 °C) to yield a monoalkoxy-dichloro-triazine.

Step 2: Addition of a second equivalent of alkoxide at room temperature to produce a dialkoxy-chloro-triazine.

Step 3: Introduction of the third equivalent of alkoxide, often at an elevated temperature, to afford the desired trialkoxy-1,3,5-triazine.

This temperature-controlled, stepwise substitution allows for a high degree of control over the final product. nih.gov

The differential reactivity of the chlorine atoms in cyanuric chloride at varying temperatures provides a powerful tool for the controlled, sequential introduction of different alkoxy groups, leading to asymmetrically substituted triazines. researchgate.netnih.gov This strategy is crucial for fine-tuning the properties of the final molecule for specific applications.

The first chlorine atom is the most reactive and can be substituted at temperatures around 0°C. nih.gov The second chlorine atom is less reactive and typically requires room temperature for substitution, while the third and final chlorine atom necessitates higher temperatures, often at the boiling point of the solvent, for a successful reaction. nih.gov This principle allows for the introduction of up to three different nucleophiles in a controlled manner. ppm.edu.pl

For instance, a general approach involves:

Reacting cyanuric chloride with a primary alcohol at a low temperature to introduce the first alkoxy group.

Introducing a second, different alcohol at an intermediate temperature.

Finally, adding a third alcohol and heating the reaction mixture to complete the trisubstitution.

This method has been successfully employed to synthesize a wide range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines with various functional groups. mdpi.comnih.gov The use of different nucleophiles, such as amines and thiols, in conjunction with alkoxides, further expands the diversity of accessible triazine derivatives. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Cyanuric Chloride | Lithium Alkoxides | Varies | 2,4,6-trialkoxy-1,3,5-triazines | 52-89% | mdpi.com |

| Cyanuric Chloride | p-toluidine, then piperazine | 0-5°C, then RT | 4-chloro-N-(4-methylphenyl)-6-(piperazin-1-yl)-1,3,5-triazine-2-amine | - | ppm.edu.pl |

Table 1. Examples of Classical Synthesis of Substituted Triazines.

Nucleophilic Substitution Reactions of Halogenated Triazines with Alkoxides

Green Chemistry Protocols for Efficient Alkoxy Triazine Production

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com In the context of triazine chemistry, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. clockss.org

For the synthesis of alkoxy triazines, microwave-assisted protocols can drive the nucleophilic substitution reactions to completion in a fraction of the time required by classical heating. mdpi.comsci-hub.se For example, reactions that would typically require several hours of reflux can often be completed in minutes under microwave irradiation. clockss.orgmdpi.com This rapid heating can be particularly advantageous for the final, most energy-intensive substitution step in the synthesis of trisubstituted triazines. nih.gov The use of microwave reactors allows for precise temperature control, further enhancing the selectivity of the reactions. clockss.org

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 22 hours | 34-81% | clockss.org |

| Microwave Irradiation | 5 minutes | 36-84% | clockss.org |

Table 2. Comparison of Conventional and Microwave-Assisted Synthesis of 1,3,5-Triazines.

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of triazine derivatives. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. aip.org

Sonochemical methods have been successfully applied to the synthesis of 1,3,5-triazine (B166579) derivatives, often leading to high yields in very short reaction times. nih.govresearchgate.net A notable advantage of this technique is the ability to conduct reactions in environmentally benign solvents like water, even for reactants that are not readily soluble. nih.gov For instance, a sonochemical protocol for synthesizing 1,3,5-triazine derivatives in water has been developed, achieving yields of over 75% within just 5 minutes. nih.gov This method has been shown to be more versatile than microwave-assisted synthesis in some cases and is considered significantly "greener" than classical heating approaches. nih.govambeed.com

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of triazines has explored solvent-free or reduced-solvent conditions to minimize environmental impact. rsc.org

One approach involves conducting reactions neat, without any solvent, which can be particularly effective in microwave-assisted syntheses where rapid heating can liquefy the reactants. mdpi.com Another strategy is the use of phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBAB). PTCs facilitate the transfer of reactants between different phases (e.g., a solid and a liquid), enabling reactions to occur more efficiently with reduced solvent volumes. mdpi.com For example, the use of TBAB in the microwave-assisted synthesis of triazine derivatives in dimethylformamide (DMF) has been shown to significantly improve process efficiency. mdpi.com Furthermore, the development of protocols using water as the solvent, often in conjunction with sonication, represents a significant step towards truly green synthesis. nih.gov

Sonochemical Methods for Enhanced Reaction Kinetics and Environmental Benefits

Catalytic Systems in Alkoxylation Reactions of Triazines

Alkoxylation, the process of introducing an alkoxy group (-OR) onto the triazine ring, is a fundamental transformation in the synthesis of compounds like this compound. This reaction typically involves the nucleophilic substitution of a leaving group, such as a halide, on the triazine core by an alcohol or an alkoxide. The efficiency of this process can be significantly enhanced through the use of various catalytic systems.

Lewis acid catalysis involves the use of electron-pair acceptors to increase the reactivity of a substrate. wikipedia.org In the context of triazine chemistry, Lewis acids can activate the triazine ring towards nucleophilic attack. Common Lewis acid catalysts are often based on metals such as aluminum, boron, tin, and titanium. wikipedia.org

The mechanism of Lewis acid catalysis in triazine alkoxylation typically involves the coordination of the Lewis acid to one of the nitrogen atoms of the triazine ring. This coordination withdraws electron density from the ring, making the carbon atoms more electrophilic and thus more susceptible to attack by the lone pair of electrons on the oxygen atom of an alcohol. This activation lowers the energy barrier for the substitution reaction, allowing it to proceed under milder conditions and often with higher selectivity. wikipedia.org

While much of the literature focuses on Lewis acid-catalyzed Friedel-Crafts reactions to form C-C bonds with cyanuric chloride, the principle extends to C-O bond formation. google.com For instance, the reaction of a halo-triazine with an alcohol can be facilitated by a Lewis acid, which polarizes the C-Halogen bond and activates the ring. Transition-metal-based Lewis acids have also been employed for O-acylations, a related transformation. beilstein-journals.org Recently, novel non-metallic Lewis acids, such as tetraaryl-1,2,3-triazolium salts, have been developed, demonstrating strong Lewis acidity and effectiveness in catalyzing reactions involving alcohols, which opens new possibilities for triazine alkoxylation. organic-chemistry.org

Table 1: Examples of Lewis Acids with Potential Application in Triazine Alkoxylation

| Catalyst Class | Specific Examples | Mode of Action |

| Main Group Metal Halides | Aluminum chloride (AlCl₃), Boron trifluoride (BF₃), Tin(IV) chloride (SnCl₄) | Coordination to ring nitrogen, increasing electrophilicity of ring carbons. wikipedia.org |

| Transition Metal Halides | Titanium(IV) chloride (TiCl₄), Zinc chloride (ZnCl₂) | Similar to main group halides, can also assist in leaving group departure. wikipedia.org |

| Nitrenium-Based Lewis Acids | Tetraaryl-1,2,3-triazolium salts | Non-metallic Lewis acids that can activate substrates under mild conditions. organic-chemistry.org |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. numberanalytics.com This approach offers a more sustainable alternative to traditional metal-based catalysts. nih.govrsc.org For triazine alkoxylation, organocatalysts can function through several mechanisms.

One plausible mechanism involves the organocatalyst acting as a Lewis base . For example, a tertiary amine or a phosphine (B1218219) could activate the alcohol by forming a more nucleophilic alkoxide species through deprotonation. Alternatively, a chiral Lewis base could be used to achieve asymmetric synthesis. numberanalytics.com

Another mechanism involves the organocatalyst acting as a hydrogen-bond donor . Catalysts with urea (B33335) or thiourea (B124793) motifs can form hydrogen bonds with the nitrogen atoms of the triazine ring, thereby activating it for nucleophilic attack in a manner analogous to Lewis acids. researchgate.net

Metal-free heterogeneous catalysis using materials like covalent triazine frameworks (CTFs) also presents a promising route. nih.govrsc.org These porous polymers, built from triazine units, possess a high density of basic nitrogen sites. rsc.org In the context of alkoxylation, these basic sites within the framework could deprotonate the incoming alcohol, generating the nucleophilic alkoxide in situ. The resulting alkoxide could then react with a triazine precursor like cyanuric chloride. The porous nature of these materials allows for high accessibility of reactants to the active sites. researchgate.net Research on CTFs has demonstrated their ability to activate molecules and catalyze reactions such as the aerobic oxidation of alcohols, which involves alkoxy intermediates. nih.gov

Exploration of Lewis Acid Catalysts

Precursor Chemistry and Reagent Selection for Tributoxy Functionalization

The synthesis of this compound is fundamentally dependent on the choice of the starting triazine precursor. The selection of this precursor dictates the reaction pathways and conditions required for introducing the three butoxy groups.

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the most common and economically viable precursor for the synthesis of substituted 1,3,5-triazines, including this compound. nih.govmdpi.com It is a white, crystalline solid produced from the trimerization of cyanogen (B1215507) chloride. wikipedia.org Its utility stems from the high reactivity of its three chlorine atoms toward nucleophilic substitution.

The synthesis proceeds via a sequential, controlled nucleophilic substitution of the chlorine atoms by an alcohol or, more commonly, an alkoxide such as sodium butoxide. mdpi.comchemsrc.com A key feature of this reaction is the decreasing reactivity of the triazine ring with each successive substitution. The first chlorine atom is highly reactive and can be substituted at low temperatures (e.g., 0-5 °C). The second substitution requires moderately elevated temperatures, and the final substitution to yield the trisubstituted product often requires higher temperatures or more forcing conditions. nih.govmdpi.com This reactivity gradient allows for the stepwise and selective synthesis of mono-, di-, and tri-substituted triazines. mdpi.comresearchgate.netnih.gov

For the synthesis of a symmetrically substituted compound like this compound, cyanuric chloride is typically treated with at least three equivalents of the corresponding alcohol (n-butanol) in the presence of an acid scavenger (like sodium hydroxide (B78521) or an organic base) or with a pre-formed sodium butoxide salt. chemsrc.comgoogle.com The reaction is often carried out in a suitable solvent. google.com The use of a strong base like sodium butoxide ensures the complete deprotonation of the alcohol, forming a potent nucleophile that readily displaces the chloride ions. mdpi.com

Table 2: Synthetic Approaches to Alkoxy Triazines from Cyanuric Chloride

| Product Type | Nucleophile | General Conditions | Yield | Reference |

| 2-Alkoxy-4,6-dichloro-s-triazine | Alcohol (R-OH) + Acid binding agent | Continuous flow reactor, molten cyanuric chloride | High throughput | google.com |

| 2,4,6-Trialkoxy-1,3,5-triazines | Lithium alkoxide | Reaction with cyanuric chloride | 52-89% | mdpi.comresearchgate.net |

| This compound | Sodium butoxide | Reaction with cyanuric chloride in a solvent | Not specified | chemsrc.com |

| 2-Chloro-4-alkoxy-6-amino-1,3,5-triazine | 1. Alkoxide, 2. Amine | Stepwise addition, controlled temperature | Not specified | nih.govmdpi.com |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

Comprehensive searches for dedicated spectroscopic and structural elucidation data for the chemical compound this compound have yielded no specific research findings. Despite targeted inquiries for Fourier Transform Infrared (FTIR), Raman, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Cross Polarization Magic Angle Spinning (CP-MAS) NMR data, no dedicated experimental spectra or detailed analyses for this particular compound are available in the public domain or scientific literature.

The synthesis of various triazine derivatives is a well-documented field of study, with numerous publications detailing the spectroscopic characterization of compounds with different substituent groups attached to the triazine ring. However, specific and detailed research focused solely on the butoxy-substituted variant, this compound, appears to be absent from the available scientific databases.

Consequently, the creation of an article with detailed research findings, including data tables for its spectroscopic characteristics as per the requested outline, is not possible at this time due to the lack of primary source material. Further experimental research would be required to determine and document the spectroscopic and structural properties of this compound.

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Tributoxy 1,3,5 Triazine

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a specific compound like 2,4,6-tributoxy-1,3,5-triazine, this method is essential for confirming its molecular weight and providing insights into its structure through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, often by electron impact (EI), which can cause the resulting molecular ion to break apart into smaller, characteristic fragment ions.

The molecular formula for this compound is C₁₅H₂₇N₃O₃. Based on this, its precise molecular weight can be calculated, which is a fundamental piece of data confirmed by mass spectrometry. epa.gov

Table 3.3.1: Molecular Weight Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₇N₃O₃ |

| Average Mass | 297.399 g/mol |

| Monoisotopic Mass | 297.205242 g/mol |

Data sourced from the CompTox Chemicals Dashboard. epa.gov

Detailed experimental research, including elucidated mass spectra and specific fragmentation pathways for this compound, is not extensively available in the reviewed public literature. Such an analysis would typically involve identifying the molecular ion peak [M]⁺ and major fragment ions, which would likely correspond to the loss of butoxy groups (-OC₄H₉) or smaller alkyl fragments from the parent structure.

X-ray Diffraction for Crystalline Structure Analysis and Lattice Information

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. In this technique, a beam of X-rays strikes a crystalline sample, and the resulting diffraction pattern provides detailed information about the arrangement of atoms, including bond lengths, bond angles, and lattice parameters.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk (polycrystalline) sample. It provides a characteristic "fingerprint" of a specific crystalline solid. The resulting diffractogram, a plot of signal intensity versus the diffraction angle (2θ), can be used to identify crystalline phases, determine lattice parameters, and assess sample purity.

Specific, published PXRD patterns and detailed crystallographic data for bulk samples of this compound could not be located in the reviewed scientific literature. Analysis of a pure, crystalline sample would be expected to yield a distinct pattern of peaks corresponding to its specific crystal structure.

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural data for a molecule. By analyzing the diffraction pattern from a single, well-ordered crystal, it is possible to construct a three-dimensional model of the molecule, revealing its exact conformation and how the molecules pack together in the crystal lattice. This includes precise bond lengths, angles, and torsional angles.

Detailed research findings from single-crystal X-ray diffraction studies, including unit cell parameters, space group, and atomic coordinates for this compound, are not available in the surveyed literature. Such a study would definitively establish the conformation of the butoxy side chains relative to the central triazine ring.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phases

Electron Microscopy for Morphological and Nanostructural Insights

Electron microscopy techniques use a beam of accelerated electrons as a source of illumination, allowing for significantly higher resolution and magnification than light microscopy. These methods are invaluable for studying the surface topography, morphology, and nanostructure of materials.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning its surface with a focused beam of electrons. improvedpharma.compsu.edu The interaction of the electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. improvedpharma.com The result is a high-resolution, three-dimensional-appearing image of the surface. improvedpharma.com

Published SEM micrographs specifically detailing the surface morphology or particle shape of this compound are not present in the reviewed scientific databases. An SEM analysis would be instrumental in characterizing the size, shape, and surface texture of the compound in its solid state, whether as a powder, crystal, or film.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. nottingham.ac.uk As the electrons pass through, they interact with the sample, and an image is formed from the transmitted electrons. nottingham.ac.uk TEM can provide morphological information and, at very high resolutions, can be used to visualize the atomic lattice of crystalline materials. xray.cz

Specific TEM studies providing nanostructural or crystallographic insights into this compound are not documented in the available literature. This technique would be particularly useful for examining the internal structure of nanomaterials or thin films composed of the compound, including any crystalline domains or defects.

Scanning Electron Microscopy (SEM)

Thermal Analysis for Decomposition Behavior and Stability Investigations

Thermal analysis techniques are crucial for understanding the stability and decomposition characteristics of this compound, particularly in the context of its application in materials science, such as in flame retardants.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable insights into the thermal stability and decomposition profile of a material.

For triazine derivatives, TGA reveals that their thermal stability is significantly influenced by the substituent groups attached to the triazine ring. mdpi.com Generally, these compounds exhibit good thermal stability, with decomposition often commencing in the range of 240–350 °C. mdpi.com The decomposition of s-triazine derivatives can occur in single or multiple steps, depending on the nature of the substituents. mdpi.comnih.gov

In dynamic thermogravimetry, the sample's weight is recorded as the temperature increases linearly, allowing for the study of gaseous product removal as a function of temperature. etamu.edu The thermal decomposition of related triazine compounds, such as those used as flame retardants, has been studied in detail. For instance, the decomposition of organophosphorus-based bridged triazine derivatives has been investigated under a nitrogen atmosphere. researchgate.net

The residual weight at high temperatures, for example at 800 °C, is an important parameter, indicating the amount of char formation. nih.gov For some s-triazine polymers, the residual weight can vary significantly based on the substituent, with electron-releasing groups sometimes leading to higher thermal stability and char residue. nih.gov

A hypothetical TGA analysis of this compound might show an initial slight mass loss at lower temperatures (e.g., 50-100 °C) due to the evaporation of any residual solvent. The main decomposition would be expected at higher temperatures, likely involving the cleavage of the butoxy groups and the eventual breakdown of the triazine ring. The specific decomposition temperatures and the percentage of mass loss at each stage would be characteristic of the compound's structure.

Table 1: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 50 - 100 | ~1-2% | Loss of adsorbed moisture or solvent |

| 250 - 450 | ~70-80% | Main decomposition of butoxy side chains |

| > 450 | Remainder | Decomposition of the triazine ring and char formation |

This table is illustrative and based on typical thermal behaviors of related triazine compounds.

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.com It is used to study thermal transitions such as melting, crystallization, and glass transitions. torontech.com

For s-triazine derivatives, DSC analysis can reveal glass transition temperatures (Tg), which are important for understanding the physical state and mechanical properties of polymeric materials derived from them. mdpi.com In some studies of sym-2,4,6-trisubstituted s-triazine derivatives, the glass transition temperatures were observed in the range of 140–145 °C. mdpi.com The analysis is often performed by first heating the sample to remove any solvent traces, followed by a cooling and a second heating cycle to determine the Tg. mdpi.com

The melting point of a crystalline solid can also be determined from the endothermic peak in a DSC curve. For example, the melting of cyanuric triazide, a related triazine compound, shows a distinct endothermic peak corresponding to its melting point. researchgate.net

A DSC analysis of this compound would be expected to show an endothermic peak at its melting point. If the compound is amorphous or part of a polymeric system, a glass transition might be observed as a step change in the heat flow.

Table 2: Expected Thermal Transitions for this compound from DSC

| Thermal Event | Temperature (°C) | Description |

| Melting Point (Tm) | Specific to the compound | Endothermic peak indicating the transition from solid to liquid. |

| Glass Transition (Tg) | If applicable | Step change in the baseline, indicating the transition from a glassy to a rubbery state. |

The specific temperatures would need to be determined experimentally.

Thermogravimetric Analysis (TGA) of Thermal Decomposition Pathways

Porosity and Surface Area Characterization (if applicable to material forms)

Nitrogen adsorption-desorption isotherms measured at 77 K are the standard method for determining the specific surface area (using the Brunauer-Emmett-Teller, or BET, model) and pore size distribution of porous materials. nih.govresearchgate.net

For triazine-based porous organic polymers, the shape of the nitrogen adsorption isotherm provides information about the nature of the porosity. A sharp increase in nitrogen uptake at low relative pressures (P/P₀) is indicative of a microporous structure. nih.gov The BET surface area of such materials can range widely, from tens to over a thousand square meters per gram, depending on the specific monomers and synthetic conditions used. uc.ptmdpi.com For example, some triazine-based POPs have shown BET surface areas between 139.2 and 287.4 m²/g, while others have reached up to 519 m²/g. nih.govuc.pt Even higher surface areas, such as 1864 m²/g, have been reported for certain covalent organic frameworks (COFs) derived from triazine-based linkers. ossila.com

The pore size distribution, often calculated using methods like Non-Local Density Functional Theory (NLDFT), reveals the sizes of the pores within the material. nih.gov Triazine-based POPs can exhibit narrow pore size distributions, often in the micropore range (below 2 nm). nih.gov

If this compound were incorporated into a porous polymer network, the resulting material's porosity would be influenced by the bulky butoxy groups, which could affect the packing of the polymer chains and the resulting pore structure.

Table 3: Representative Porosity Data for Triazine-Based Porous Materials

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Dominant Pore Size (nm) |

| NRPOP-1 nih.gov | 519 | - | 1.2 |

| NRPOP-2 nih.gov | 456 | 0.675 | 1.3 |

| T-POP1 uc.pt | 239.6 | 0.85 | 14.2 |

| T-POP2 uc.pt | 139.2 | - | 13.9 |

| AZO-T-P2 mdpi.com | 351 | - | - |

| Bpy-COF ossila.com | 1864 | - | 4.0 |

This table presents data for various triazine-based porous materials to illustrate the range of possible properties and is not specific to polymers made from this compound.

Reaction Chemistry and Derivatization Strategies of 2,4,6 Tributoxy 1,3,5 Triazine

Reactivity Profiles of the Tributoxy Groups on the Triazine Core

The three butoxy groups in 2,4,6-tributoxy-1,3,5-triazine are attached to the carbon atoms of the heterocyclic ring via oxygen atoms. The reactivity of these groups is significantly influenced by the electronic properties of the triazine core. The synthesis of 2,4,6-trialkoxy-1,3,5-triazines is typically achieved through the nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with the corresponding alkoxides. mdpi.comresearchgate.net This process highlights that the carbon-oxygen bond is stable under the basic conditions used for synthesis.

The electron-donating nature of the alkoxy groups decreases the electrophilicity of the carbon atoms in the triazine ring, making further nucleophilic substitution on the ring itself difficult compared to its chlorinated precursor. mdpi.com However, these alkoxy groups can be involved in reactions where the triazine derivative acts as an alkylating agent. Under acidic conditions or in the presence of a catalytic amount of acid, the oxygen of the butoxy group can be protonated, making the butoxy group a better leaving group and facilitating the transfer of the butyl group to a nucleophile. jst.go.jp The electronic effects of substituents on the triazine core can control this reactivity, influencing the leaving ability of the corresponding triazinyl-ether portion. jst.go.jp In some contexts, butoxy groups have been shown to be inert under specific reaction conditions, such as mild oxidation, where other functional groups on the substituents are transformed.

| Reactivity Aspect | Description | Key Findings |

| Nucleophilic Substitution | The C-O bonds of the butoxy groups are formed via nucleophilic attack of butoxide on cyanuric chloride. The reverse reaction (cleavage) is less facile. | The triazine core is deactivated towards further nucleophilic attack after substitution with three electron-donating alkoxy groups. mdpi.com |

| Alkylating Potential | Under acidic catalysis, the molecule can act as a butoxylating agent, transferring a butyl group to other substrates like alcohols. | The reactivity can be controlled by the electronic nature of substituents on the triazine core. jst.go.jp |

| Hydrolytic Stability | The introduction of bulky alkoxy groups can enhance hydrolytic stability compared to smaller, more reactive groups like trimethylsilyl (B98337) ethers. oup.com | The butoxy groups offer a degree of stability against hydrolysis under neutral conditions. |

| Inertness | The butoxy groups can be non-reactive under conditions designed to modify other parts of a larger molecule. | In related structures, butoxy groups remained inert during mild oxidation of other functionalities. |

Targeted Functionalization and Chemical Modifications of the Butoxy Moieties

Direct functionalization of the saturated alkyl chains of the butoxy groups on a pre-formed this compound molecule is challenging due to the lack of reactive sites on the butyl chains, which would typically require harsh and unselective radical-based reactions.

A more effective and targeted strategy involves the use of pre-functionalized building blocks during the initial synthesis. This approach entails reacting cyanuric chloride with a butanol derivative that already contains a desired functional group. This functional group is often protected during the triazine synthesis and deprotected later or is designed to be unreactive until a specific reagent is introduced for post-synthetic modification. This method allows for the precise installation of reactive handles for subsequent derivatization.

| Strategy | Description | Potential Functional Handles | Example Application |

| Use of Functionalized Butanols | Synthesizing the triazine using a butanol derivative that contains a latent or protected functional group. | Azide (B81097) (-N₃), Alkyne (-C≡CH), Halogen (-Br, -I), Ester (-COOR), Protected Amine (-NHBoc) | Reaction of cyanuric chloride with 4-azidobutan-1-ol (B127836) would yield a triazine scaffold poised for "click chemistry" reactions. ossila.com |

| Chain Extension | Conversion of a terminal group on the butoxy chain into another functionality. | A terminal hydroxyl group could be converted to a tosylate for subsequent nucleophilic substitution. | This approach is common in polymer and materials chemistry for modifying side chains. mcmaster.ca |

| Cleavage and Replacement | In specific cases, one or more butoxy groups could be selectively cleaved and replaced with another functional group, although this is difficult to control. | N/A | This is less common due to selectivity issues but could be explored under specific catalytic conditions. |

Regioselective and Stereoselective Transformations involving Alkoxy Triazines

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted 1,3,5-triazines. The reactivity of the chlorine atoms on cyanuric chloride decreases significantly with each successive substitution by an electron-donating alkoxy group. mdpi.com This difference in reactivity allows for the stepwise and regioselective introduction of different nucleophiles by carefully controlling the reaction conditions, particularly the temperature.

For instance, the first substitution can be carried out at a low temperature (e.g., 0 °C), the second at an intermediate temperature (e.g., room temperature), and the third at an elevated temperature. mdpi.comresearchgate.net This methodology enables the synthesis of triazines with two or three different alkoxy substituents at specific positions.

Stereoselective transformations involving alkoxy triazines are less commonly reported for the simple tributoxy derivative but are an area of interest when chiral alkoxy groups are used. Triazine derivatives bearing chiral functional groups have been explored as potential catalysts or ligands that can induce stereoselectivity in chemical transformations through mechanisms like hydrogen bonding. researchgate.net

| Transformation | Method | Outcome |

| Regioselective Synthesis | Stepwise nucleophilic substitution of cyanuric chloride with different alkoxides at controlled temperatures. | Step 1: 1 eq. R¹O⁻, 0 °C → 2-R¹O-4,6-dichloro-1,3,5-triazine |

| Step 2: 1 eq. R²O⁻, ~25 °C → 2-R¹O-4-R²O-6-chloro-1,3,5-triazine | ||

| Step 3: 1 eq. R³O⁻, >50 °C → 2-R¹O-4-R²O-6-R³O-1,3,5-triazine | ||

| Stereoselective Reactions | Use of chiral, non-racemic alcohols in the synthesis. | Can lead to chiral triazine molecules. These have been investigated as chiral solvating agents or as components in stereoselective catalysis. researchgate.netresearchgate.net |

Exploiting the Inverse Electron-Demand Diels-Alder (IEDDA) Reactivity of Triazines in Derivatization

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in heterocyclic chemistry where an electron-poor diene reacts with an electron-rich dienophile. nih.gov The 1,3,5-triazine (B166579) ring, being an electron-deficient heterocycle, can act as an azadiene in these reactions. nih.govresearchgate.net The typical reaction involves a [4+2] cycloaddition between the triazine and an electron-rich alkene (e.g., enamine, vinyl ether) or alkyne (e.g., ynamine), followed by a retro-Diels-Alder-type elimination of a stable molecule (e.g., a nitrile and N₂), ultimately affording a new heterocyclic ring, most commonly a pyrimidine. researchgate.net

However, the reactivity of the triazine in IEDDA reactions is highly dependent on its substituents. Electron-withdrawing groups on the triazine ring enhance its reactivity, while electron-donating groups decrease it. nih.gov Consequently, this compound, with its three electron-donating butoxy groups, is a significantly deactivated diene for IEDDA reactions. While not impossible, cycloaddition would require highly reactive dienophiles and potentially harsh reaction conditions. Its utility in this context is therefore limited compared to triazines bearing electron-withdrawing substituents like esters or sulfones. nih.govsigmaaldrich.com

| Reaction | Participants | Product | Reactivity of this compound |

| General IEDDA Reaction | Diene: 1,3,5-Triazine | Dienophile: Electron-rich species (e.g., ynamine, enamine) | Product: Substituted Pyrimidine |

| Reactivity Profile | The three electron-donating butoxy groups raise the energy of the triazine's LUMO (Lowest Unoccupied Molecular Orbital), weakening its ability to act as an electron-accepting diene. | The reaction is expected to be very slow or require forcing conditions. | It is a poor substrate for IEDDA compared to triazines with electron-withdrawing groups. nih.gov |

Exploration of Post-Synthetic Modification Routes for this compound Scaffolds

Post-synthetic modification (PSM) is a powerful strategy for the functionalization of pre-assembled molecular architectures, such as polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs). rsc.orgmdpi.com This approach allows for the introduction of new functionalities without altering the underlying scaffold. mcmaster.ca

While this compound is a discrete molecule rather than a complex framework, the triazine core is a common building block in such larger structures. ossila.com The concept of PSM can be applied by designing a derivative of this compound that acts as a modifiable scaffold. This is achieved by incorporating reactive functional groups into the butoxy side chains during the initial synthesis, as described in section 4.2.

Once such a functionalized triazine scaffold is prepared, it can undergo a variety of high-efficiency chemical reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry." ossila.commcmaster.ca These reactions would allow for the covalent attachment of a wide array of molecules, including fluorescent dyes, biomolecules, or polymer chains, to the triazine platform.

| Functional Handle on Butoxy Chain | PSM Reaction Type | Reagent to be Attached | Resulting Linkage |

| Terminal Alkyne (-C≡CH) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Molecule with an azide group (R-N₃) | Triazole Ring |

| Azide (-N₃) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Molecule with a strained alkyne (e.g., DIBO) | Triazole Ring |

| Amine (-NH₂) | Amide Coupling | Activated Carboxylic Acid (R-COOH) | Amide Bond |

| Carboxylic Acid (-COOH) | Esterification or Amide Coupling | Alcohol (R-OH) or Amine (R-NH₂) | Ester or Amide Bond |

Theoretical and Computational Chemistry of 2,4,6 Tributoxy 1,3,5 Triazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4,6-tributoxy-1,3,5-triazine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a key indicator of molecular stability and reactivity. irjweb.com

For triazine derivatives, these energies are significantly influenced by the nature of the substituents attached to the triazine ring. nasc.ac.in Theoretical studies on various substituted 1,3,5-triazines have shown that both HOMO and LUMO levels can be tuned. researchgate.net Donor and acceptor substituents can modify the energy levels, thereby influencing the material's optical and electrochemical properties. nasc.ac.in In computational studies of related triazine compounds, DFT calculations using the B3LYP functional and a 6-311G++(d,p) basis set have been employed to determine these orbital energies. colab.ws The stability of the molecule is largely influenced by the HOMO energy. colab.ws

Table 1: Representative Frontier Orbital Energies for Substituted Triazine Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set |

| Triazine Derivative 1 | -6.2967 | -1.8096 | 4.4871 | DFT/6-31G |

| Triazine Derivative 2 | -5.83 | -2.88 | 2.95 | Experimental/DFT |

| Triazine Derivative 3 | -5.96 | -2.71 | 3.25 | Experimental/DFT |

The electron density distribution reveals how electrons are distributed within the molecule, highlighting regions of high and low electron concentration. This information is critical for understanding chemical bonding and reactivity. The molecular electrostatic potential (MEP) maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's reactive sites.

In triazine-based systems, MEP analysis helps to identify the electrophilic and nucleophilic centers where chemical reactions are likely to occur. researchgate.net For instance, in studies of 2,4,6-trinitro-1,3,5-triazine, large negative electrostatic potential regions were found near the nitro groups, indicating these as likely sites for reaction. icm.edu.pl The analysis of the Laplacian of electron density can further identify regions of charge concentration and depletion, with depleted charge regions often corresponding to weaker, more reactive bonds. icm.edu.pl The electrostatic potential is a valuable tool for understanding intermolecular interactions, such as those in lone pair-π systems involving electron-deficient triazines. rsc.org

Computational descriptors derived from quantum chemical calculations provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of resistance to deformation or change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. irjweb.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the chemical potential (-μ). irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as μ² / (2η).

These descriptors have been calculated for various triazine derivatives using DFT methods to predict their reactivity. colab.ws For example, a high value of chemical hardness suggests high stability. irjweb.com The analysis of Mulliken charges can also pinpoint probable reaction centers for coordination with other species. colab.ws Such computational predictions are invaluable for designing molecules with specific reactivity profiles.

Analysis of Electron Density Distributions and Molecular Electrostatic Potentials

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful and widely used computational method for studying the properties of molecular systems due to its balance of accuracy and computational cost.

DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule. mdpi.com This involves performing a conformational analysis to explore different possible spatial arrangements of the atoms (conformers) and then optimizing their geometries to find the lowest energy, and thus most stable, conformation. mdpi.com

For substituted 1,3,5-triazines, conformational studies have revealed the existence of different conformers, such as symmetric and asymmetric forms, arising from restricted rotation around the C(triazine)–N bonds. mdpi.com DFT calculations have been successfully used to determine the ground-state energy landscapes and rotational barriers between these conformers, showing good agreement with experimental data from NMR studies. mdpi.com For example, the optimization of 2,4,6-trinitro-1,3,5-triazine at the B3LYP/6-311g(d,p) level was a key step in predicting its crystal structure. mdpi.com The reliability of DFT in predicting molecular geometries is well-established, providing crucial structural parameters like bond lengths and angles. researchgate.net

DFT is a valuable tool for elucidating the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction mechanism.

In the context of triazine chemistry, DFT has been used to study various reactions. For example, DFT molecular dynamics simulations have been employed to determine the initial thermal decomposition mechanisms of energetic triazine derivatives. rsc.org These studies identify the first steps of decomposition, such as intermolecular hydrogen transfer or the cleavage of specific bonds, and calculate the associated reaction barriers. rsc.org DFT has also been used to explore the preferential order of nucleophilic substitution in 2,4,6-trichloro-1,3,5-triazine, providing theoretical support for experimentally observed reactivity patterns. frontiersin.org Furthermore, investigations into the decomposition of related compounds like 1,3,5,2,4,6-trioxatriazinanes have used DFT to characterize the transition states of dissociation reactions. csic.es

Conformational Analysis and Geometrical Optimization

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of material behavior at the atomic scale. For this compound, MD simulations can illuminate intermolecular forces, self-organization, and dynamic material responses. Such simulations typically employ force fields like AMBER, OPLS, or COMPASS to calculate the forces between atoms and predict their trajectories. mdpi.comacs.orgnih.gov

The structure of this compound, with its electron-deficient triazine core and flexible, nonpolar butoxy chains, suggests a complex interplay of intermolecular forces. MD simulations are ideally suited to explore these interactions, which govern the self-assembly and condensed-phase properties of the material.

Key interactions that would be investigated include:

Van der Waals Forces: These are the predominant interactions involving the four-carbon butoxy chains. The length and flexibility of these chains would lead to significant dispersion forces, influencing the packing and viscosity of the material in its liquid state.

π-π Stacking: The aromatic 1,3,5-triazine (B166579) rings can engage in π-π stacking. Simulations on related disc-shaped tristriazolotriazines have shown that molecules stack into columns, with stabilization energies influenced by electrostatic and van der Waals forces. mdpi.com For this compound, MD simulations could determine the preferred stacking arrangement (e.g., parallel-displaced) and the average distance between rings.

Dipole-Dipole Interactions: The nitrogen atoms in the triazine ring create a significant molecular dipole. These interactions would influence the orientation of molecules in the condensed phase.

Thermodynamic studies on other self-assembling trithiazolyl-1,3,5-triazines have revealed the formation of 1D clusters in solution. rsc.org Similarly, MD simulations of this compound would model its aggregation behavior in various solvents, predicting the formation and stability of supramolecular structures. mdpi.com The simulation would involve placing numerous molecules in a simulation box and observing their spontaneous organization over nanoseconds of simulation time.

MD simulations can predict how materials like this compound respond to external stimuli such as temperature, pressure, and mechanical stress. This is particularly relevant for its potential application as a lubricant, where its behavior under shear is critical. researchgate.net

Simulations could model:

Thermal Stability: By performing simulations at various temperatures, one can observe the onset of large-amplitude molecular motions that precede thermal decomposition. For instance, DFT molecular dynamics has been used to determine the initial decomposition mechanisms for other triazine derivatives. rsc.org

Viscosity and Diffusion: The viscosity of the material, a key property for lubricants, can be calculated from the simulated stress-strain relationship or via equilibrium fluctuations using the Green-Kubo relations. The self-diffusion coefficient, which describes molecular mobility, is also readily obtained from the mean squared displacement of molecules over time.

Film Formation and Lubricity: To simulate its role as a lubricant, a model system could consist of two surfaces (e.g., iron oxide) separated by a layer of this compound molecules. Applying shear forces to the surfaces would allow for the study of lubricating film formation, friction coefficient, and wear mechanisms at the molecular level. researchgate.net MD simulations of related triazine-based additives have shown that the synergistic effect of the triazine core and ester groups enhances adsorption on metal surfaces, improving lubricating film stability. researchgate.net

Study of Intermolecular Interactions and Self-Assembly Behavior

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to build a statistical relationship between the quantitative structural features of molecules (molecular descriptors) and their physicochemical properties. mdpi.com For triazine derivatives, this approach has been successfully applied to predict their performance as lubricant additives, a field known as Quantitative Structure-Tribo-ability Relationship (QSTR). asme.orgdntb.gov.uamdpi.com

A QSPR/QSTR model for this compound would involve calculating a wide range of molecular descriptors and correlating them with a functional property of interest, such as lubricity (e.g., friction coefficient, wear scar diameter).

Molecular Descriptors: These are numerical values derived from the molecular structure. For this compound, they would include:

Constitutional Descriptors: Molecular weight, number of oxygen/nitrogen atoms, number of rings.

Topological Descriptors: Indices that quantify molecular branching and shape (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: Molecular surface area, molecular volume, and descriptors of molecular shape (e.g., ovality).

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic partial charges.

Correlation and Model Building: Once calculated, these descriptors would be used to build a mathematical model (e.g., using Multiple Linear Regression or machine learning methods like Back Propagation Neural Networks) that links them to experimental data. mdpi.comasme.orgrsc.org Studies on other triazine lubricant additives have shown that factors like three-dimensional molecular dimensions and the electronic structure of heteroatoms (N, O) are crucial for determining anti-wear and extreme-pressure properties. asme.orgrsc.org For this compound, the model would likely show that the long butoxy chains (contributing to van der Waals interactions and film thickness) and the polarity of the triazine-ether linkage (contributing to surface adsorption) are key to its functional properties.

| Descriptor Class | Specific Descriptor | Hypothesized Influence on Lubricity |

|---|---|---|

| Constitutional | Molecular Weight | Higher molecular weight may correlate with increased viscosity and better film strength. |

| Geometrical | Molecular Surface Area | Larger surface area could enhance surface coverage and van der Waals interactions. |

| Quantum-Chemical | Dipole Moment | A higher dipole moment could lead to stronger adsorption on polar metal surfaces, reducing friction. |

| Quantum-Chemical | Energy of HOMO (EHOMO) | Higher EHOMO indicates greater electron-donating ability, potentially enhancing chemical adsorption on the substrate. |

| Topological | Kappa Shape Index (κ) | Relates to molecular flexibility; flexible butoxy chains may allow for better surface adaptation. |

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Phenomena

Grand Canonical Monte Carlo (GCMC) is a simulation technique used to study adsorption processes by modeling a system in equilibrium with a reservoir of particles at a fixed chemical potential, volume, and temperature. While often used to study gas adsorption within porous materials, the GCMC method is also a powerful tool for simulating the adsorption of a single component, like this compound, onto a surface. researchgate.netacs.org

For this compound, GCMC simulations could be employed to understand its adsorption behavior on a metallic or metal oxide surface, which is fundamental to its performance in applications like lubrication or as an anti-corrosion agent. The simulation would involve a simulation cell containing the surface slab (e.g., Fe(110)) and a vapor phase of the triazine molecules. The simulation proceeds by attempting random moves: insertion of a new molecule, deletion of an existing molecule, or movement/rotation of an adsorbed molecule.

The primary outputs of a GCMC simulation are:

Adsorption Isotherms: These plots show the amount of adsorbed substance on the surface as a function of pressure at a constant temperature. The shape of the isotherm provides insight into the strength of the surface-adsorbate interaction and whether monolayer or multilayer adsorption occurs.

Adsorption Energy Distribution: This reveals the energetic heterogeneity of the surface and the strength of the binding at different adsorption sites.

Adsorbed Phase Structure: By analyzing the final configurations, one can determine the orientation, packing, and density of the this compound molecules on the surface, providing a molecular-level picture of the adsorbed film.

These simulations would provide fundamental data on the affinity of this compound for specific surfaces, complementing the dynamic picture provided by MD simulations. acs.org

Applications and Materials Science Research of 2,4,6 Tributoxy 1,3,5 Triazine

Role in Polymer Chemistry and Advanced Polymeric Materials

The molecular architecture of 2,4,6-tributoxy-1,3,5-triazine makes it an excellent candidate for the development of novel polymeric materials. Its tri-functional nature allows it to act as a monomer, a building block for complex frameworks, and a crosslinking agent.

This compound can be utilized as a monomer in the synthesis of various polymers. The butoxy groups can be chemically modified or replaced, allowing for polymerization reactions. For instance, it can serve as a precursor to 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a widely used monomer in the production of dendrimers, star-shaped polymers, and other highly branched structures. The tributoxy compound itself can be incorporated into polymer backbones to impart specific properties such as thermal stability and solubility.

Covalent triazine frameworks (CTFs) are a class of porous organic polymers known for their high thermal and chemical stability. While typically synthesized from nitrile-functionalized monomers, the triazine core of this compound is a fundamental component of these frameworks. The butoxy groups, while not directly involved in the trimerization reaction that forms the triazine rings of the framework, can influence the properties of the resulting material. For example, they can affect the porosity and surface area of the CTF.

Two-dimensional triazine polymers (2D-TPs) represent another area where this compound is relevant. Research has shown that the on-surface synthesis of 2D polymers can be achieved using precursors that form triazine linkages. While the direct use of this compound in this context is less common than precursors like dicyano-functionalized molecules, the resulting triazine-based 2D materials exhibit interesting electronic and catalytic properties. The presence of butoxy groups could potentially be used to tune the interlayer spacing and processability of these 2D polymers.

The trifunctional nature of the triazine core makes this compound and its derivatives effective crosslinking agents. By reacting the triazine core with functional groups on polymer chains, a three-dimensional network can be formed, leading to the creation of thermosetting plastics, elastomers, and hydrogels. The butoxy groups can be substituted with more reactive functionalities to facilitate this crosslinking process. The resulting crosslinked materials often exhibit enhanced mechanical strength, thermal stability, and chemical resistance.

Derivatives of this compound have been investigated for their potential in data storage applications. The triazine ring can act as a core for the synthesis of hyper-branched and star-shaped polymers. These polymers can exhibit unique photophysical properties, making them suitable for use in optical data storage. For example, polymers containing triazine units have been developed as hole-transporting materials in multilayer photorefractive devices, which are essential for holographic data storage. The ability to precisely control the architecture of these polymers at the molecular level is key to optimizing their performance in these high-tech applications.

Exploration as a Crosslinking Agent in Polymer Networks and Hydrogels

Advanced Functional Materials based on Tributoxy Triazines

The electronic properties of the 1,3,5-triazine (B166579) ring, characterized by its electron-deficient nature, make it a valuable component in the design of advanced functional materials, particularly in the fields of luminescence and optoelectronics.

The electron-accepting triazine core, when combined with electron-donating groups, can lead to the formation of molecules with charge-transfer characteristics. This property is highly desirable for applications in organic light-emitting diodes (OLEDs). Triazine-based materials are often used as electron-transporting or host materials in OLEDs.

In the realm of thermally activated delayed fluorescence (TADF), triazine derivatives have shown great promise. TADF emitters are crucial for achieving high efficiency in OLEDs. By carefully designing molecules that incorporate the 2,4,6-triazine core with suitable donor moieties, it is possible to achieve a small energy gap between the singlet and triplet excited states, which is a prerequisite for efficient TADF.

Furthermore, the symmetrical and electron-deficient nature of the triazine ring makes it a candidate for use in non-linear optical (NLO) materials. NLO materials have applications in optical communications, data processing, and frequency conversion. The hyperpolarizability of triazine-based molecules can be tuned by attaching various donor and acceptor groups to the triazine core, making them responsive to intense laser light.

| Application Area | Specific Role of this compound or its Derivatives | Resulting Material/Device | Key Properties |

| Polymer Chemistry | Monomer/Building Block | Dendrimers, Star-shaped polymers | High branching, controlled architecture |

| Precursor for CTFs | Covalent Triazine Frameworks (CTFs) | High porosity, thermal and chemical stability | |

| Crosslinking Agent | Thermosets, Elastomers, Hydrogels | Enhanced mechanical strength, thermal stability | |

| Core for Hyper-branched Polymers | Photorefractive polymers | Hole-transporting capabilities for holographic data storage | |

| Functional Materials | Electron-transporting/Host material | Organic Light-Emitting Diodes (OLEDs) | Efficient charge transport, charge-transfer characteristics |

| Core for TADF Emitters | Thermally Activated Delayed Fluorescence (TADF) Emitters | Small singlet-triplet energy gap for high efficiency OLEDs | |

| Core for NLO Chromophores | Non-Linear Optical (NLO) Materials | High hyperpolarizability for optical applications |

Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing Tributoxy-Triazine Linkers

There is limited available scientific literature detailing the use of this compound as a primary linker in the synthesis of coordination polymers or Metal-Organic Frameworks (MOFs). The butoxy groups, being flexible and lacking strong, directional coordination sites like carboxylates or pyridyl nitrogens, are not typically employed for constructing robust, porous frameworks.

In contrast, extensive research has been conducted on other triazine derivatives. For example, linkers such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) and 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) are widely used due to their ability to form stable, multidimensional networks with metal ions. mdpi.comunine.ch Research on a more complex, related ligand, 2,4,6-Tris[2-(diphenylphosphoryl)-4-ethylphenoxy]-1,3,5-triazine, has shown its utility in binding lithium ions, highlighting the potential of phenoxy-triazine systems in ion coordination. researchgate.net However, direct analogues using butoxy linkers remain largely unexplored in the context of MOF synthesis.

Materials for Electrocatalysis and Energy Storage Devices (e.g., Lithium-ion Batteries, Supercapacitors)

Specific research on the application of this compound in electrocatalysis or as a primary component in energy storage devices like lithium-ion batteries and supercapacitors is not prominently featured in published studies. The electronically insulating nature of the aliphatic butoxy chains likely hinders its application in systems requiring efficient charge transport.

The broader family of triazine compounds has seen significant investigation in this area. For instance, fluorinated derivatives like 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (B1197496) have been explored as flame-retardant additives for lithium-ion battery electrolytes, where they can enhance safety and performance. adipogen.com Other derivatives, such as 2,4,6-tris(3-bromophenyl)-1,3,5-triazine, have been incorporated into battery separators to control lithium dendrite growth. nih.gov Furthermore, cobalt-containing MOFs built from 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been studied as precursors for efficient electrocatalysts for the oxygen reduction reaction. rsc.org

Porous Materials for Gas Adsorption and Separation Technologies

There is a lack of specific data on porous materials derived from this compound and their performance in gas adsorption and separation. The flexible butoxy groups are not conducive to forming the rigid, permanent porosity necessary for effective gas capture.

Porous materials based on other triazine cores have shown significant promise. Covalent organic frameworks (COFs) synthesized from linkers like 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (B8139855) create microporous polymers with high surface areas capable of adsorbing gases such as CO2 and H2. ossila.com Triazine-based dendrimers have also been developed that show a high capacity for adsorbing volatile organic compounds. nih.gov These examples rely on rigid aromatic or acetylenic linking groups to build a stable porous architecture.

Contribution to Supramolecular Chemistry and Host-Guest Systems

In contrast, related triazine derivatives have been successfully employed in this field. 2,4,6-Tris(4-halophenoxy)-1,3,5-triazines, for instance, form crystalline honeycomb networks that act as hosts for guest molecules like C60. core.ac.ukrsc.org Cryptands capped with 2,4,6-triphenyl-1,3,5-triazine (B147588) units have demonstrated the ability to form stable host-guest complexes with polycyclic aromatic hydrocarbons. beilstein-journals.org General reviews on triazine-based oligomers highlight their molecular recognition and self-assembly properties, which are typically driven by more interactive functional groups like amines. nih.govrsc.org

Applications in Analytical Chemistry (e.g., chiral stationary phases)

Specific applications of this compound in analytical chemistry, including its use as a chiral stationary phase for chromatography, are not documented in the available literature. For a molecule to function as a chiral stationary phase, it must possess chiral centers and be effectively immobilized onto a support, applications for which the achiral butoxy derivative is not suited.

The broader class of 1,3,5-triazine derivatives has found use in this area. For example, triazines functionalized with chiral amine groups, such as 2,4,6-tri[(S)-1'-methylbenzylamino]-1,3,5-triazine, have been successfully used as chiral solvating agents for determining enantiomeric excess by NMR spectroscopy. mdpi.comresearchgate.net

Future Research Directions and Emerging Paradigms for 2,4,6 Tributoxy 1,3,5 Triazine

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of alkoxy-substituted triazines often relies on the sequential nucleophilic substitution of cyanuric chloride with the corresponding alkoxides. mdpi.com While effective, this method presents challenges related to the use of hazardous reagents and the generation of waste. Future research is increasingly focused on developing greener and more efficient synthetic protocols.

Key areas of development include:

Catalytic Systems: The use of phase-transfer catalysts, such as tetracetyl-α-D-glucopyranosyl bromide (TBAB), can accelerate nucleophilic substitution on the triazine core, leading to more efficient reactions. mdpi.com Research into novel catalytic systems, including Lewis acids and solid-supported catalysts, aims to improve reaction rates, enhance selectivity, and simplify catalyst recovery and reuse.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthetic methods are emerging as powerful tools to accelerate reaction times and improve yields. mdpi.com For instance, sonochemical protocols have been shown to significantly reduce reaction times from hours to minutes while increasing product yields compared to conventional reflux methods. mdpi.com

Greener Solvents: A major goal is to replace traditional organic solvents with more environmentally benign alternatives, such as aqueous media or ionic liquids. mdpi.comgoogle.com The development of one-pot synthesis methods using acidic ionic liquids as both solvent and catalyst exemplifies this trend, offering high yields (up to 90%) and the ability to recycle the solvent/catalyst system. google.com

Atom Economy: Tandem cyclization reactions and one-pot syntheses are being explored to maximize atom economy by avoiding the isolation of intermediates, thereby reducing waste and simplifying procedures. sioc-journal.cn

Table 1: Comparison of Synthetic Methodologies for Substituted Triazines

| Methodology | Reagents/Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Traditional Nucleophilic Substitution | Cyanuric chloride, lithium alkoxide, organic solvents | Well-established, versatile | Use of hazardous reagents, solvent waste, multiple steps | mdpi.com |

| Microwave/Ultrasound-Assisted | Microwave or ultrasonic irradiation | Drastically reduced reaction times, higher yields | Specialized equipment required | mdpi.com |

| Ionic Liquid-Based | Acidic ionic liquid as solvent and catalyst | High yields, high purity, recyclable solvent/catalyst | Cost of ionic liquids | google.com |

| Continuous Flow | Photochemical or thermal flow reactors | Precise process control, enhanced safety, scalability | High initial setup cost | researchgate.netacs.org |

Rational Design and Tunable Synthesis of Advanced Triazine-Based Architectures with Enhanced Functionality

The 1,3,5-triazine (B166579) ring serves as an excellent C3-symmetric core for constructing complex, star-shaped molecules and extended polymeric frameworks. mdpi.com The ability to tune the material's properties by modifying the substituents (the butoxy groups in this case) or by incorporating the triazine unit into larger architectures is a key driver of future research. nih.govrsc.org

Future design paradigms include:

Covalent Triazine Frameworks (CTFs): CTFs are porous polymers constructed from triazine units linked by strong covalent bonds. rsc.org Their high surface area, tunable pore architecture, and exceptional stability make them promising for applications in energy storage and catalysis. rsc.orgrsc.org The rational selection of monomers and synthesis conditions allows for precise control over pore size, porosity, and electronic structure. rsc.org

Sequence-Defined Polymers: Inspired by biomolecules like DNA, researchers are developing triazine-based polymers where the sequence of monomers is precisely controlled. acs.orgescholarship.org These polymers can fold into well-defined nanorod structures through hydrogen bonding and π–π interactions, creating novel building blocks for new macromolecules. acs.orgescholarship.org

Functional Group Integration: The properties of triazine-based materials can be finely tuned by introducing specific functional groups. mdpi.com For example, incorporating electron-donating or electron-withdrawing groups can modulate the optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govfrontiersin.org

Exploration of New Application Domains in Material Science and Engineering

The tunable properties of materials derived from 2,4,6-tributoxy-1,3,5-triazine are opening doors to new and advanced applications in material science. rsc.org

Emerging application areas include:

Electrochemical Energy Storage: Two-dimensional (2D) CTFs are being investigated as electrode materials for lithium-ion, sodium-ion, and zinc-ion batteries, as well as supercapacitors. rsc.orgrsc.org Their porous structure provides numerous active sites for ion storage and facilitates rapid ion transport, enhancing energy density and cycling stability. rsc.orgrsc.org

Porous Membranes for Separations: Triazine-based frameworks can be synthesized as porous membranes for gas separation. nih.gov By functionalizing the triazine units, membranes can be designed with enhanced selectivity for specific gases, such as CO₂ over N₂. nih.gov

Organic Electronics: Star-shaped molecules with a triazine core are being designed as multifunctional materials for OLEDs and OSCs. mdpi.comnih.gov Their high electron affinity and thermal stability make them suitable as electron-transport materials, host materials for emitters, and donor materials in solar cells. mdpi.comrsc.org

Photocatalysis: Covalent triazine-based frameworks are being explored as non-metal photocatalysts for applications like water splitting to produce hydrogen and oxygen. acs.org The electronic and optical properties of these materials can be tuned to optimize their light-harvesting capabilities. acs.orgacs.org

Table 2: Emerging Applications of Triazine-Based Architectures

| Application Domain | Key Material Architecture | Desired Properties | Potential Impact | Citations |

|---|---|---|---|---|

| Energy Storage | Covalent Triazine Frameworks (CTFs) | High surface area, tunable porosity, electrochemical stability | Higher capacity and longer-lasting batteries and supercapacitors | rsc.orgrsc.orgoaepublish.com |

| Gas Separation | Porous Polymer Membranes | Intrinsic microporosity, high selectivity | Efficient and low-energy CO₂ capture | nih.gov |

| Organic Electronics | Star-shaped molecules, functional polymers | Tunable energy levels, high charge mobility, thermal stability | More efficient and durable OLED displays and organic solar cells | mdpi.comnih.govrsc.org |

| Photocatalysis | Conjugated Triazine Polymers | Adjustable band gap, light-harvesting ability | Sustainable production of hydrogen fuel from water | acs.orgacs.org |

Integration of Machine Learning and Artificial Intelligence for Accelerated Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials discovery by dramatically accelerating the design-synthesis-testing cycle. acs.org These computational tools are being applied to the discovery of novel triazine-based materials. nih.govnih.govresearchgate.net

Key applications of AI/ML include:

Property Prediction: ML models, particularly deep learning algorithms, can predict the physicochemical and electronic properties of new triazine derivatives before they are synthesized. nih.govnih.govacs.org This allows researchers to screen vast virtual libraries of compounds to identify candidates with desired characteristics, such as high electron mobility or optimal energy levels. nih.gov

Rational Design and Optimization: AI can guide the "fine-tuning" of molecular structures to enhance specific properties. nih.govresearchgate.net For example, ML models trained on datasets of known triazine derivatives have successfully identified novel compounds for OLEDs with improved efficiency and lifetime. nih.govresearchgate.net

De Novo Design: Generative models can design entirely new molecules with optimized property profiles, moving beyond simple modification of existing structures. springernature.com This approach can uncover novel chemical motifs and scaffolds for next-generation materials. springernature.com

A multistep virtual screening process, combining scientific knowledge with DFT calculations and ML predictions, has proven effective in narrowing down millions of potential candidates to a handful of promising compounds for synthesis and testing. nih.govresearchgate.net

Investigation of Scalable Production and Industrial Feasibility (from an academic research standpoint, e.g., process optimization)

While novel materials are often discovered at the lab scale, their practical application hinges on the ability to produce them in larger quantities efficiently and economically. Research into scalable synthesis is crucial for bridging the gap between academic discovery and industrial feasibility.

Areas of focus include:

Process Optimization: This involves systematically studying reaction parameters (temperature, concentration, reaction time) to maximize yield and purity while minimizing byproducts. nih.govacs.org Identifying and controlling impurity formation is a key aspect of developing a robust and reproducible process. nih.govacs.orgchemrxiv.org

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers significant advantages for scalability. Flow reactors enable precise control over reaction conditions, improve heat management, enhance safety, and can operate for extended periods, leading to higher throughput. researchgate.netacs.orgnih.gov Photochemical and thermal processes are particularly well-suited for flow chemistry. researchgate.netacs.org

Supply-Centered Synthesis: A critical consideration for industrial feasibility is the use of readily available and low-cost starting materials. nih.govchemrxiv.org Research efforts are focused on designing synthetic routes that begin from commodity chemicals, ensuring a sustainable and secure supply chain for key intermediates. nih.gov

One study on a pyrrolo[2,1-f] mdpi.comnih.govtriazine derivative demonstrated a successful scale-up from 25g to 500g, with yields remaining consistent at 65-75%. acs.org The study also highlighted how flow chemistry could be an alternative to further de-risk the process at larger scales. acs.org

Addressing Challenges in Stability and Electrical Conductivity for Specific Applications

Despite their promise, triazine-based materials face inherent challenges that can limit their performance in certain applications. Overcoming these limitations is a significant focus of current and future research.

Stability: The alkoxy groups in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions. In broader triazine-based materials like CTFs, while the core framework is often highly stable, the degradation of functional components or the polymer backbone over time can be an issue. oaepublish.com Research strategies to improve stability include incorporating more robust linker units in polymers and designing composite materials where the triazine compound is protected within a more stable matrix. mdpi.com

Electrical Conductivity: Many organic materials, including pristine covalent triazine frameworks, suffer from relatively low electrical conductivity, which can hinder their performance in electronic and electrochemical devices. oaepublish.comrsc.org The conductivity of triazine derivatives typically falls in the range of 10⁻⁶ to 10⁻¹ S cm⁻¹. rsc.org

Strategies to enhance conductivity include: